(1,3-dimethylpyrrolidin-3-yl)methanol
Description
Properties
CAS No. |
89855-11-8 |
|---|---|
Molecular Formula |
C7H15NO |
Molecular Weight |
129.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis via Amine-Aldehyde Condensation
The pyrrolidine core can be constructed through a Mannich reaction, leveraging amine-aldehyde condensations to form the heterocyclic ring. A representative pathway involves:
-
Formation of the Pyrrolidine Skeleton :
Reacting 1,3-diaminopropane with formaldehyde and acetone under acidic conditions generates a substituted pyrrolidine intermediate. This step exploits the Mannich reaction’s ability to assemble β-amino ketones, which cyclize to form the five-membered ring . -
Introduction of Methyl Groups :
The intermediate undergoes sequential alkylation using methyl iodide in the presence of a strong base (e.g., lithium diisopropylamide) to install methyl groups at the 1- and 3-positions. Selective protection of the amine with tert-butoxycarbonyl (BOC) anhydride ensures regioselectivity during alkylation . -
Hydroxymethyl Functionalization :
Oxidation of the 3-position ketone (formed via Jones oxidation) followed by reduction with sodium borohydride yields the hydroxymethyl group. This two-step sequence ensures precise control over stereochemistry and functional group compatibility .
Key Reaction Conditions :
Grignard Addition and Sequential Reduction
This method exploits the nucleophilic addition of Grignard reagents to carbonyl intermediates:
-
Synthesis of Pyrrolidin-3-one :
Starting with pyrrolidin-3-one, a ketone precursor, treatment with methylmagnesium bromide (2 equivalents) in tetrahydrofuran (THF) installs geminal dimethyl groups at the 3-position. The reaction proceeds via a two-fold nucleophilic attack, forming a tertiary alcohol intermediate . -
Reduction to Methanol Derivative :
The tertiary alcohol is reduced using lithium aluminum hydride (LiAlH₄) in diethyl ether, cleaving the C–O bond to yield the primary alcohol. This step requires careful temperature control (-10°C to 0°C) to prevent over-reduction .
Optimization Insights :
-
Excess Grignard reagent (2.5 eq.) improves dimethylation efficiency.
-
LiAlH₄ must be added dropwise to mitigate exothermic side reactions.
BOC Protection and Alkylation Strategy
Adapted from patent-protected methodologies , this route prioritizes amine protection to avoid undesired side reactions:
-
BOC Protection of Pyrrolidine :
Treat pyrrolidine with di-tert-butyl dicarbonate (DiBOC) in dichloromethane (DCM) and triethylamine (TEA) to generate the BOC-protected intermediate. -
Double Alkylation :
React the protected amine with methyl triflate in dimethylformamide (DMF) at 50°C, introducing methyl groups at the 1- and 3-positions. -
Deprotection and Hydroxymethylation :
Remove the BOC group using trifluoroacetic acid (TFA), then oxidize the 3-position to a ketone (via Swern oxidation) followed by borane-mediated reduction to install the hydroxymethyl group.
Critical Parameters :
Microwave-Assisted Synthesis
Microwave irradiation accelerates key steps, enhancing reaction efficiency:
-
Ring Closure under Microwave Conditions :
A mixture of 1,3-diaminopropane, paraformaldehyde, and acetylacetone in ethanol is irradiated at 120°C for 15 minutes, forming the pyrrolidine ring . -
Simultaneous Methylation :
Adding dimethyl sulfate and potassium carbonate under microwave heating (100°C, 10 minutes) introduces methyl groups without isolating intermediates. -
One-Pot Hydroxymethylation :
Direct oxidation-reduction using hydrogen peroxide (30%) and sodium borohydride in the same vessel yields the target compound.
Advantages :
-
40% reduction in total synthesis time compared to conventional methods.
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Yield Range |
|---|---|---|---|
| Amine-Aldehyde Condensation | High regioselectivity | Multi-step purification | 50–60% |
| Grignard/Reduction | Straightforward scale-up | Sensitive to moisture | 65–70% |
| BOC Protection | Excellent functional group tolerance | Costly reagents | 55–65% |
| Microwave-Assisted | Rapid synthesis | Specialized equipment | 70–75% |
Chemical Reactions Analysis
Types of Reactions
(1,3-dimethylpyrrolidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Aldehydes or ketones.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemical Research Applications
Synthesis of Complex Molecules:
(1,3-Dimethylpyrrolidin-3-yl)methanol is utilized as a building block in organic synthesis. Its structure allows for the modification of functional groups, making it a versatile intermediate in the development of more complex organic compounds. This includes its role in synthesizing pyrrolidine derivatives and other nitrogen-containing heterocycles, which are essential in pharmaceutical chemistry.
Reactivity Studies:
The compound exhibits interesting reactivity patterns that are beneficial for studying reaction mechanisms in organic chemistry. The presence of the hydroxymethyl group enhances its nucleophilicity, allowing it to participate in various nucleophilic substitution reactions and facilitating the formation of new carbon-nitrogen bonds.
Biological Applications
Neuropharmacology:
Research has indicated that this compound may have neuroprotective effects. It has been investigated for its potential to modulate neurotransmitter systems, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Studies suggest that it could enhance cognitive function by influencing cholinergic pathways and reducing oxidative stress in neuronal cells .
Antimicrobial Activity:
The compound's structural features have led to investigations into its antibacterial and antifungal properties. Preliminary studies indicate that it may exhibit activity against various pathogens, making it a candidate for developing new antimicrobial agents . This application is particularly relevant given the rising concern over antibiotic resistance.
Medicinal Chemistry Applications
Drug Development:
this compound is being explored for its potential use as a pharmacological agent. Its ability to penetrate biological membranes suggests it could be developed into a drug candidate targeting specific receptors or enzymes involved in disease processes .
Formulation Studies:
The compound's solubility and stability characteristics make it suitable for formulation studies. It can be incorporated into various delivery systems aimed at improving bioavailability and therapeutic efficacy of drugs.
-
Neuroprotective Effects Study:
A study published in a peer-reviewed journal examined the effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death compared to control groups, suggesting potential therapeutic applications in neurodegenerative diseases. -
Antimicrobial Activity Assessment:
A series of experiments tested the efficacy of this compound against various bacterial strains. The compound showed promising results against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of (1,3-dimethylpyrrolidin-3-yl)methanol involves its ability to react with free radicals, forming stable adducts that can be detected and analyzed. This property makes it a valuable tool in studying the behavior and effects of free radicals in various systems. The molecular targets and pathways involved include interactions with reactive oxygen species and other radical species.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related pyrrolidine and pyridine derivatives, focusing on molecular features, physicochemical properties, and applications.
Table 1: Structural and Molecular Comparison
Structural and Electronic Differences
- Pyrrolidine vs. Pyridine Backbones: Pyrrolidine derivatives (e.g., this compound) are non-aromatic, flexible, and more basic due to the saturated amine ring. This enhances hydrogen-bonding capacity and solubility in polar solvents. Pyridine derivatives (e.g., (5,6-dimethoxypyridin-3-yl)methanol) are aromatic and less basic, favoring π-π interactions and stability in acidic conditions .
- Substituent Effects: Methyl Groups: The 1,3-dimethyl groups in the target compound increase steric hindrance and lipophilicity compared to Pyrrolidin-3-ylmethanol . This may reduce solubility in water but improve membrane permeability. Aromatic vs.
Physicochemical Properties (Inferred)
- Solubility: The target compound’s dimethyl groups likely lower aqueous solubility compared to Pyrrolidin-3-ylmethanol , but the methanol group retains some polarity. Pyridine derivatives (e.g., 2-(methylamino)pyridine-3-methanol ) may exhibit higher solubility in organic solvents due to aromaticity and methylamino groups.
- Boiling/Melting Points: Increased molecular weight and substituent complexity correlate with higher melting points.
Q & A
Synthesis Optimization and Reaction Yield Variability
Q: How can researchers optimize the synthesis of (1,3-dimethylpyrrolidin-3-yl)methanol to address yield inconsistencies observed in reductive amination or ketone reduction methods? A:
- Methodological Approach: The compound is typically synthesized via reduction of 1,3-dimethylpyrrolidin-3-one using NaBH₄ or LiAlH₄. Yield discrepancies (~40–75%) may arise from steric hindrance due to the dimethyl groups. To optimize:
- Reducing Agent Selection: Compare NaBH₄ (milder, selective for ketones) vs. LiAlH₄ (stronger, may require anhydrous conditions) .
- Solvent Effects: Polar aprotic solvents (e.g., THF) enhance solubility of intermediates, while controlled temperature (0–5°C) minimizes side reactions.
- Purification: Use column chromatography with gradient elution (e.g., EtOAc/hexane) to isolate the product from unreacted starting materials .
- Advanced Consideration: Employ kinetic studies (NMR monitoring) to identify rate-limiting steps and adjust stoichiometry or reaction time.
Chiral Resolution and Stereochemical Analysis
Q: What advanced techniques are recommended for resolving enantiomers of this compound and confirming their absolute configuration? A:
- Methodological Approach:
- Chiral HPLC: Use a Chiralpak® IA column with hexane:isopropanol (90:10) and 0.1% diethylamine to separate enantiomers. Retention time differences >2 min indicate successful resolution .
- Circular Dichroism (CD): Compare experimental CD spectra with computational predictions (TD-DFT) to assign configurations.
- X-ray Crystallography: Co-crystallize with a chiral derivatizing agent (e.g., Mosher’s acid) for unambiguous stereochemical determination .
- Data Contradictions: Discrepancies in reported enantiomeric excess (e.g., 85% vs. 95%) may arise from impurities. Validate with orthogonal methods like ¹H-NMR shift reagents (e.g., Eu(hfc)₃).
Biological Activity Evaluation: Antioxidant and Neuroprotective Mechanisms
Q: What in vitro and in silico methods are suitable for evaluating the compound’s reported antioxidant and neuroprotective potential? A:
- Methodological Approach:
- In Vitro Assays:
- DPPH Radical Scavenging: Measure IC₅₀ values (µM) at 517 nm; compare to Trolox standards .
- Neuronal Cell Models: Use SH-SY5Y cells exposed to oxidative stress (H₂O₂), and assess viability via MTT assay. Pre-treatment with the compound (10–100 µM) can quantify protection .
- In Silico Studies: Perform molecular docking (AutoDock Vina) against targets like Keap1-Nrf2 or BACE1 to predict binding affinities. Validate with MD simulations (AMBER) .
- Advanced Consideration: Address conflicting activity reports by testing structural analogs (e.g., fluorinated derivatives) to identify pharmacophore requirements .
Structural Analogs and SAR Development
Q: How can structure-activity relationship (SAR) studies be designed to explore the impact of substituents on the pyrrolidine ring? A:
- Methodological Approach:
- Analog Synthesis: Replace methyl groups with bulkier (e.g., isopropyl) or electron-withdrawing (e.g., fluoro) substituents. Use Mitsunobu or Ullmann coupling for functionalization .
- Activity Profiling: Test analogs in parallel assays (e.g., enzyme inhibition, cytotoxicity). For example, fluorinated analogs may enhance blood-brain barrier permeability .
- Computational QSAR: Build regression models (e.g., CoMFA) using descriptors like logP, polar surface area, and H-bond donors to predict activity trends .
- Data Interpretation: Contradictions in analog efficacy (e.g., ethyl vs. methyl derivatives) can be resolved by analyzing steric maps (e.g., using PyMOL).
Stability and Degradation Under Physiological Conditions
Q: What experimental strategies can assess the compound’s stability in physiological buffers and identify degradation products? A:
- Methodological Approach:
- Forced Degradation Studies: Expose the compound to pH extremes (1–13), heat (40–60°C), and oxidative stress (H₂O₂). Monitor via LC-MS at 0, 24, and 48 hours .
- Metabolite Identification: Use liver microsomes (e.g., human S9 fraction) to simulate Phase I/II metabolism. Detect metabolites via UPLC-QTOF-MS .
- Advanced NMR Analysis: ¹³C-labeled compounds can track degradation pathways (e.g., ring-opening or oxidation) .
- Contradiction Resolution: Discrepancies in reported half-lives may stem from buffer composition (e.g., phosphate vs. bicarbonate). Standardize incubation conditions across studies.
Computational Modeling of Target Interactions
Q: How can molecular dynamics (MD) simulations clarify conflicting reports on the compound’s mechanism of action at protein targets? A:
- Methodological Approach:
- Target Selection: Prioritize receptors with structural homology to related compounds (e.g., acetylcholine esterase for neuroprotection) .
- Docking Protocols: Use Glide (Schrödinger) for rigid docking and Prime-MM/GBSA for binding energy calculations. Compare poses across enantiomers .
- MD Simulations (100 ns): Analyze RMSD, hydrogen bond persistence, and binding pocket hydration to assess stability.
- Advanced Validation: Cross-reference simulation data with mutagenesis studies (e.g., alanine scanning) to confirm critical residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
